molecular formula C17H24BNO3 B13054903 2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B13054903
M. Wt: 301.2 g/mol
InChI Key: RCWITILFSYMCAD-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a pyrrolidine ring and a dioxaborolane group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and dioxaborolane group can form stable complexes with various biomolecules, influencing their function and activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the specific positioning of the pyrrolidine and dioxaborolane groups on the benzaldehyde core. This unique structure imparts distinct reactivity and interaction profiles compared to its analogs .

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(11-14)12-20)19-9-5-6-10-19/h7-8,11-12H,5-6,9-10H2,1-4H3

InChI Key

RCWITILFSYMCAD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3)C=O

Origin of Product

United States

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